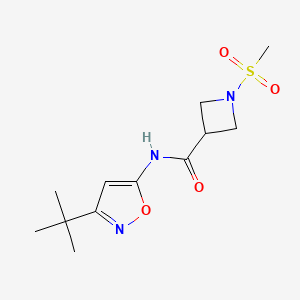

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . This process may involve the reaction of a nitrile oxide with an appropriate substrate, which in the case of the paper, was a pyrrolidino-butenamide. The reaction can lead to spontaneous elimination of a group, such as pyrrolidine, and subsequent hydrolysis to yield the desired isoxazole compound. For the tert-butyl isoxazole moiety in the compound of interest, a similar strategy could be employed, possibly using tert-butylsulfonamide as a nitrogen source .

Molecular Structure Analysis

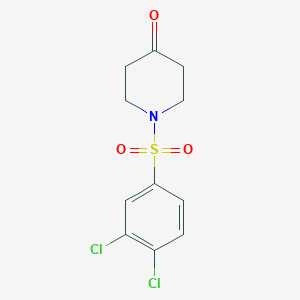

Isoxazole rings, such as those found in the compound of interest, are five-membered heterocycles containing both nitrogen and oxygen atoms. This structure imparts certain electronic characteristics to the molecule, influencing its reactivity and interactions with biological targets. The tert-butyl group attached to the isoxazole likely provides steric bulk, which can affect the compound's binding to enzymes or receptors.

Chemical Reactions Analysis

The tert-butylsulfonamide group has been shown to be a useful nitrogen source in catalytic reactions, such as aminohydroxylation and aziridination of olefins . This suggests that the sulfonamide moiety in the compound of interest could potentially undergo similar reactions under the right conditions. The sulfonyl-nitrogen bond can be cleaved under mild acidic conditions, which could be a relevant consideration for the compound's reactivity and potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide are not detailed in the provided papers, we can infer that the presence of the isoxazole and sulfonamide groups would influence properties such as solubility, boiling and melting points, and stability. The tert-butyl group could increase the compound's hydrophobicity, potentially affecting its solubility in aqueous solutions. The molecular structure, including the presence of heteroatoms and the compound's polarity, would also play a role in its chemical behavior and interactions with other molecules.

properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-12(2,3)9-5-10(19-14-9)13-11(16)8-6-15(7-8)20(4,17)18/h5,8H,6-7H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSFKPOJCVGAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide](/img/structure/B3019882.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)